

Comparative Crystallographic Analysis of Substituted Benzoic Acids

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Compound of Interest

Compound Name: 4-Bromo-2-(methylsulfonyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of benzoic acid derivatives, offering insights into the structural effects of different substituents. While the specific crystal structure for **4-Bromo-2-(methylsulfonyl)benzoic acid** is not publicly available, this document presents a detailed comparison with structurally related compounds for which crystallographic data has been published. The information herein is intended to serve as a valuable resource for understanding structure-property relationships in this class of molecules, which is crucial for rational drug design and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several benzoic acid derivatives, providing a basis for structural comparison. The selected compounds feature substitutions at the para- and ortho-positions, allowing for an analysis of the electronic and steric effects of the bromo and methylsulfonyl groups.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
p-Bromobenzoic Acid	C ₇ H ₅ BrO ₂	Monoclinic	P2 ₁ /a	29.59 (5)	6.15 (1)	3.98 (1)	95.5 (1)	720.4	4	[1]
2-Bromobenzoic Acid	C ₇ H ₅ BrO ₂	Monoclinic	C2/c	14.7955 (4)	3.99062 (15)	22.9240 (8)	96.906 (3)	1343.69 (8)	8	[2]
p-Methylsulfonylbenzoic Acid	C ₈ H ₈ O ₄ S	Orthorhombic	Pcab	16.335 (4)	13.911 (4)	7.915 (2)	90	1799.1	8	[3]

Analysis of Intermolecular Interactions and Molecular Conformation

In the crystal structures of carboxylic acids, hydrogen bonding is a predominant intermolecular interaction, typically leading to the formation of centrosymmetric dimers.[2] For instance, in the crystal of 2-bromobenzoic acid, molecules are linked by pairs of O—H···O hydrogen bonds, creating the classic R²₂(8) ring motif.[2] These dimers are further connected by weak C—H···O hydrogen bonds, forming tapes that propagate in the [1-10] direction.[2]

The planarity of the molecule is influenced by the nature and position of the substituents. In 2-bromobenzoic acid, the carboxyl group is twisted out of the plane of the benzene ring by 18.7 (2)°.[2] This torsion is likely a result of steric hindrance from the ortho-bromo substituent. In

contrast, for p-substituted benzoic acids, the deviation from planarity is generally less pronounced.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps. The following is a generalized protocol for the analysis of small organic molecules like substituted benzoic acids.

Crystal Growth

Single crystals of suitable quality are paramount for X-ray diffraction analysis. For compounds like the ones discussed, crystallization is often achieved by slow evaporation of a saturated solution. Common solvents and solvent mixtures for benzoic acid derivatives include ethanol, methanol, chloroform, and their combinations.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, often equipped with CCD or CMOS detectors, automate this process.

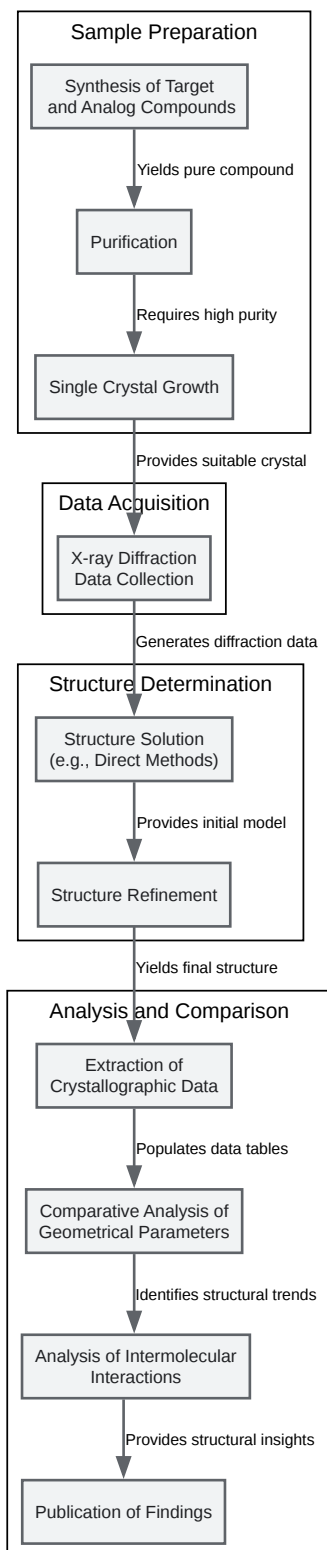
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative crystallographic analysis of substituted benzoic acids.

Workflow for Comparative Crystallographic Analysis

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